Pyrazolium
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Overview
Description
Pyrazolium is a monocyclic heteroarene. It is a conjugate acid of a 1H-pyrazole.
Scientific Research Applications
1. Pyrazolium in Battery Technology
This compound salts, specifically N, N′-ringed this compound salts of trifluoromethanesulfonimide (TFSI), have been identified as promising organic plastic crystals for use in lithium batteries. Their unique properties make them superior solid-state electrolyte materials, offering enhanced rate capability and capacity in battery applications (Alarco et al., 2004).
2. This compound in Electrochemical Conversion of CO2
This compound ionic liquids (Pz ILs) are effective as co-catalysts for the electrochemical conversion of CO2 to CO. These liquids significantly decrease the onset potential for the reduction process, demonstrating almost 100% Faradaic efficiencies over a broad voltage range (Vasilyev et al., 2018).
3. This compound in Organic Chemistry
This compound-carboxylates have been studied as structural analogues of betainic alkaloids, such as Nigellicine. These compounds are interesting for their pseudo-cross-conjugation properties, which have been explored through various chemical analyses, including X-ray crystallography and mass spectrometry (Schmidt et al., 2003).
4. This compound in Coordination Chemistry
This compound salts play a significant role in coordination chemistry, particularly in the synthesis and interconversion of metal complexes and metal-organic frameworks (MOFs). Their reactions with metal chlorides in the solid state form various compounds, exhibiting unique properties and potential applications in materials science (Adams et al., 2010).
5. This compound in Carbon Capture Technology
Protic this compound ionic liquids have been used as catalysts for the conversion of carbon dioxide and epoxides into cyclic carbonates. These compounds demonstrate excellent catalytic activity and can be synthesized from inexpensive raw materials, offering an efficient approach for CO2 fixation (Wang et al., 2017).
Properties
Molecular Formula |
C3H5N2+ |
---|---|
Molecular Weight |
69.09 g/mol |
IUPAC Name |
1H-pyrazol-2-ium |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/p+1 |
InChI Key |
WTKZEGDFNFYCGP-UHFFFAOYSA-O |
SMILES |
C1=CN[NH+]=C1 |
Canonical SMILES |
C1=CN[NH+]=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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